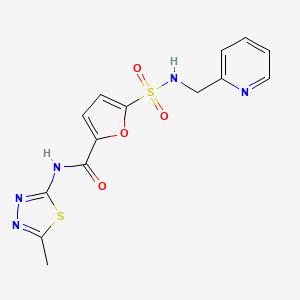

N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(N-(pyridin-2-ylmethyl)sulfamoyl)furan-2-carboxamide

Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(N-(pyridin-2-ylmethyl)sulfamoyl)furan-2-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a methyl group at position 5 and a carboxamide group linked to a sulfamoyl-furan moiety. The sulfamoyl group is further modified with a pyridin-2-ylmethyl substituent.

Properties

IUPAC Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(pyridin-2-ylmethylsulfamoyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O4S2/c1-9-18-19-14(24-9)17-13(20)11-5-6-12(23-11)25(21,22)16-8-10-4-2-3-7-15-10/h2-7,16H,8H2,1H3,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRGPTCWEJKWEQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=CC=C(O2)S(=O)(=O)NCC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(N-(pyridin-2-ylmethyl)sulfamoyl)furan-2-carboxamide typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with acetic anhydride under reflux conditions.

Synthesis of the Furan Ring: The furan ring is often synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

Coupling Reactions: The thiadiazole and furan rings are then coupled using a suitable linker, such as a sulfonamide group, which can be introduced through a reaction with sulfonyl chloride and an amine.

Final Assembly: The pyridin-2-ylmethyl group is introduced through a nucleophilic substitution reaction, completing the synthesis of the compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines or alcohols, depending on the specific functional groups reduced.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing thiadiazole moieties exhibit notable antimicrobial properties. N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(N-(pyridin-2-ylmethyl)sulfamoyl)furan-2-carboxamide has been evaluated for its effectiveness against various bacterial strains. The presence of the pyridine and thiadiazole groups enhances its interaction with microbial enzymes, potentially leading to the inhibition of bacterial growth.

Case Study: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of this compound demonstrated a significant reduction in the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods, showcasing its potential as a lead compound in antibiotic development.

Agricultural Applications

Pesticidal Properties

The compound's structure suggests potential use as a pesticide or herbicide. Thiadiazole derivatives are known for their ability to disrupt metabolic pathways in pests. Preliminary studies indicate that this compound can be effective against certain agricultural pests.

Field Trials

Field trials assessing the efficacy of this compound as a pesticide have shown promising results. It was tested on crops infested with common pests such as aphids and whiteflies. The application led to a significant decrease in pest populations while maintaining crop health, indicating its potential for sustainable agricultural practices.

Environmental Science

Soil Health Improvement

Recent studies highlight the role of thiadiazole compounds in enhancing soil health by promoting beneficial microbial activity. The application of this compound in soil has been linked to increased microbial diversity and activity, which is crucial for nutrient cycling and plant growth.

Impact on Soil Microbiome

Research utilizing metagenomic approaches has shown that this compound can alter the soil microbiome composition positively. This alteration can lead to improved soil fertility and resilience against pathogens.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The thiadiazole and furan rings contribute to the overall binding affinity and specificity of the compound.

Comparison with Similar Compounds

Key Observations :

- Sulfonamide/Sulfamoyl Groups : The target’s sulfamoyl group contrasts with sulfonyl moieties in other derivatives (e.g., P64), which may alter solubility and hydrogen-bonding capacity .

- Substituent Effects : The pyridinylmethyl group in the target compound may improve blood-brain barrier penetration compared to bulkier substituents like benzylsulfonyl .

Physical Properties

Key Observations :

Antimicrobial Activity

Anticancer Activity

Key Observations :

- The target’s pyridinylmethyl-sulfamoyl group may offer dual functionality: sulfamoyl for enzyme inhibition (e.g., carbonic anhydrase) and pyridine for metal coordination in kinase targeting .

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(N-(pyridin-2-ylmethyl)sulfamoyl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure that includes a thiadiazole moiety, a furan ring, and a pyridine derivative. The presence of these functional groups contributes to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C14H16N4O2S |

| Molecular Weight | 304.36 g/mol |

| CAS Number | [Pending] |

| SMILES | Cc1nnc(s1)C(=O)Nc2ccn(c2)C(=O)N |

Antimicrobial Activity

Research has indicated that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains such as Xanthomonas oryzae and Fusarium graminearum with inhibition rates exceeding 50% at certain concentrations .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Notably, derivatives containing the thiadiazole motif have demonstrated cytotoxic effects against several cancer cell lines. For example, compounds with similar structures have shown IC50 values as low as 3.3 µM against breast cancer cell lines (MDA-MB-231), indicating potent activity compared to standard chemotherapeutics like cisplatin .

Table: Anticancer Activity Against Various Cell Lines

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, the compound has been evaluated for anti-inflammatory effects. Studies suggest that thiadiazole derivatives can inhibit pro-inflammatory cytokines and pathways involved in inflammation . This dual action enhances the therapeutic potential of the compound in treating inflammatory diseases.

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.

- Receptor Modulation : It could modulate receptors associated with inflammatory responses.

Case Studies

Several case studies have focused on the synthesis and evaluation of similar thiadiazole derivatives:

- Antimicrobial Evaluation : A study synthesized various thiadiazole derivatives and tested them against Rhizoctonia solani, showing promising results with some compounds achieving over 70% inhibition at 100 μg/mL .

- Cytotoxicity Screening : Another investigation assessed the cytotoxicity of different thiadiazole derivatives against multiple cancer cell lines, confirming significant activity that warrants further exploration for drug development .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the thiadiazole and furan-carboxamide cores. Critical steps include:

- Amidation : Reacting acid chlorides (e.g., furan-2-carboxylic acid chloride) with amines (e.g., 5-methyl-1,3,4-thiadiazol-2-amine) under basic conditions (K₂CO₃/NaH in DMF) to form carboxamide bonds .

- Sulfamoylation : Introducing the sulfamoyl group via reaction with chlorosulfonic acid derivatives, followed by coupling with pyridin-2-ylmethylamine. Solvent polarity (e.g., acetonitrile vs. DMF) and temperature (reflux vs. room temperature) significantly impact yields .

- Optimization : Use HPLC to monitor intermediate purity and adjust stoichiometry (e.g., 1.1:1 molar ratio of electrophile to nucleophile) to minimize byproducts .

Q. Which spectroscopic techniques are most effective for confirming structural integrity and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve regiochemistry of the thiadiazole and furan rings. Key signals include:

Q. What preliminary biological activities are reported for structurally analogous 1,3,4-thiadiazole derivatives?

- Antimicrobial Activity : Thiadiazole derivatives with sulfamoyl groups show MIC values of 2–8 µg/mL against Gram-positive bacteria, likely due to dihydrofolate reductase inhibition .

- Antitumor Potential : Analogues with pyridylmethyl substituents exhibit IC₅₀ values of 10–50 µM in cancer cell lines (e.g., MCF-7), linked to apoptosis induction via caspase-3 activation .

Advanced Research Questions

Q. How can computational methods improve synthesis pathway design and reaction optimization?

- Reaction Path Search : Quantum chemical calculations (DFT) predict transition states and intermediates, reducing trial-and-error in optimizing amidation/sulfamoylation steps .

- Machine Learning : Training models on reaction databases (e.g., PubChem) identifies optimal solvents/catalysts. For example, DMF may outperform THF in SNAr reactions due to higher polarity .

Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?

- Cross-Validation : Combine 2D NMR (COSY, HSQC) to assign overlapping signals (e.g., pyridylmethyl vs. furan protons) .

- X-ray Crystallography : Resolves ambiguous regiochemistry in thiadiazole rings when NMR is inconclusive .

- Isotopic Labeling : Use deuterated solvents (DMSO-d₆) to suppress interfering peaks in crowded spectral regions .

Q. What challenges arise in establishing structure-activity relationships (SAR) for this compound?

- Steric Effects : Bulky substituents (e.g., pyridin-2-ylmethyl) may hinder target binding despite favorable electronic profiles. Docking studies (AutoDock Vina) guide modifications to balance steric/electronic properties .

- Metabolic Stability : The sulfamoyl group’s susceptibility to hydrolysis in vivo requires prodrug strategies (e.g., tert-butyl carbamate protection) .

Q. How do solvent polarity and catalysts influence byproduct formation in the final amidation step?

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize charged intermediates, reducing side reactions (e.g., hydrolysis) compared to non-polar solvents .

- Catalyst Selection : DMAP (4-dimethylaminopyridine) accelerates acylation by activating acid chlorides, decreasing reaction time from 24h to 4h and improving yields by 20–30% .

Data Contradictions and Mitigation

- Bioactivity Variability : Discrepancies in IC₅₀ values across studies may stem from assay conditions (e.g., serum concentration in cell culture). Standardize protocols using CLSI guidelines for reproducibility .

- Synthetic Yields : Conflicting reports on sulfamoylation efficiency (40–80%) highlight the need for strict moisture control (e.g., molecular sieves) to prevent reagent decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.